molecular formula C4H7BrO3S B1331510 3-Bromo-4-hydroxysulfolane CAS No. 20688-40-8

3-Bromo-4-hydroxysulfolane

Cat. No.: B1331510
CAS No.: 20688-40-8
M. Wt: 215.07 g/mol
InChI Key: JUROXLRSVVHUOG-UHFFFAOYSA-N
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Scientific Research Applications

3-Bromo-4-hydroxysulfolane has several scientific research applications:

Preparation Methods

3-Bromo-4-hydroxysulfolane can be synthesized through several methods. One common synthetic route involves the reaction of sulfolane with bromine in the presence of a catalyst . The reaction conditions typically include a controlled temperature and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-Bromo-4-hydroxysulfolane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxysulfolane involves its reactivity with various chemical species. In cycloaddition reactions, it acts as a dienophile, reacting with dienes to form cycloadducts. The presence of the bromine atom and hydroxyl group enhances its reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

3-Bromo-4-hydroxysulfolane can be compared with other similar compounds such as:

  • 4-Bromo-2-hydroxysulfolane
  • 3-Chloro-4-hydroxysulfolane
  • 3-Bromo-4-methoxysulfolane

These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific combination of bromine and hydroxyl groups, which confer distinct chemical properties and reactivity patterns .

Properties

IUPAC Name

4-bromo-1,1-dioxothiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUROXLRSVVHUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942891
Record name 3-Bromo-4-hydroxy-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20688-40-8, 35330-57-5
Record name NSC151000
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-4-hydroxy-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-4-HYDROXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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